molecular formula C10H19ClN2S B11733652 [2-(Dimethylamino)ethyl][(3-methylthiophen-2-YL)methyl]amine hydrochloride

[2-(Dimethylamino)ethyl][(3-methylthiophen-2-YL)methyl]amine hydrochloride

Cat. No.: B11733652
M. Wt: 234.79 g/mol
InChI Key: SKFZWYGTOLRKTG-UHFFFAOYSA-N
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Description

[2-(Dimethylamino)ethyl][(3-methylthiophen-2-YL)methyl]amine hydrochloride: is a chemical compound that features a dimethylaminoethyl group and a methylthiophenylmethyl group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Dimethylamino)ethyl][(3-methylthiophen-2-YL)methyl]amine hydrochloride typically involves the reaction of 2-(dimethylamino)ethylamine with 3-methylthiophen-2-ylmethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the dimethylaminoethyl group.

    Substitution: The compound can participate in substitution reactions, especially at the methyl group attached to the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the dimethylaminoethyl group.

    Substitution: Halogenated derivatives of the thiophene ring.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology

In biological research, the compound can be used as a reagent for modifying biomolecules or as a probe for studying biochemical pathways.

Medicine

Industry

In industrial applications, the compound can be used as an intermediate in the synthesis of various chemicals and materials.

Mechanism of Action

The mechanism by which [2-(Dimethylamino)ethyl][(3-methylthiophen-2-YL)methyl]amine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylaminoethyl group can interact with nucleophilic sites, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine hydrochloride
  • [2-(Dimethylamino)ethyl][(4-methylphenyl)methyl]amine hydrochloride
  • [2-(Dimethylamino)ethyl][(2-thienyl)methyl]amine hydrochloride

Uniqueness

The presence of the methylthiophenylmethyl group in [2-(Dimethylamino)ethyl][(3-methylthiophen-2-YL)methyl]amine hydrochloride imparts unique electronic and steric properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity and interactions with molecular targets, leading to different biological and chemical behaviors.

Properties

Molecular Formula

C10H19ClN2S

Molecular Weight

234.79 g/mol

IUPAC Name

N',N'-dimethyl-N-[(3-methylthiophen-2-yl)methyl]ethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C10H18N2S.ClH/c1-9-4-7-13-10(9)8-11-5-6-12(2)3;/h4,7,11H,5-6,8H2,1-3H3;1H

InChI Key

SKFZWYGTOLRKTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CNCCN(C)C.Cl

Origin of Product

United States

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